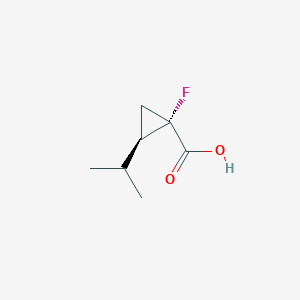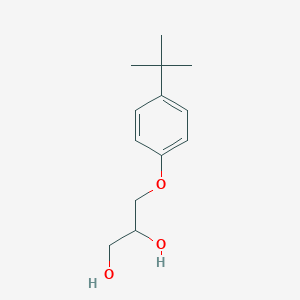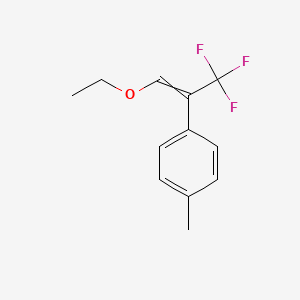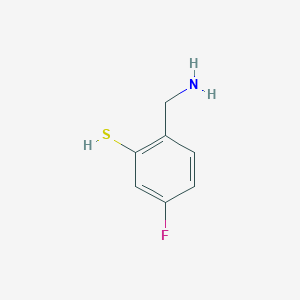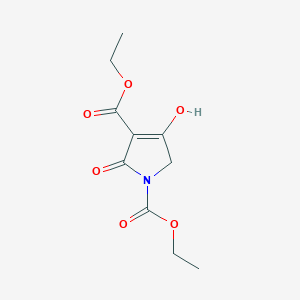
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester is a heterocyclic compound that belongs to the pyrrolidinone family This compound is characterized by its unique structure, which includes a pyrrole ring with hydroxyl, oxo, and diethyl ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester typically involves multicomponent reactions. One efficient method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. The reaction is carried out in ethanol under ultrasound irradiation for about 55 minutes . Another method involves the use of N-tritylated acrylamide as a starting material, followed by the formation of zinc (II) complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and catalysis in organic solvents like ethanol suggests that scalable production could be achieved through optimization of these reaction conditions.
化学反应分析
Types of Reactions
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学研究应用
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester has several scientific research applications:
作用机制
The mechanism of action of 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, its derivatives have been shown to inhibit HIV-1 integrase and exhibit antibacterial activity . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
What sets 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
属性
分子式 |
C10H13NO6 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC 名称 |
diethyl 3-hydroxy-5-oxo-2H-pyrrole-1,4-dicarboxylate |
InChI |
InChI=1S/C10H13NO6/c1-3-16-9(14)7-6(12)5-11(8(7)13)10(15)17-4-2/h12H,3-5H2,1-2H3 |
InChI 键 |
RKOMVSDMVTUBDL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(CN(C1=O)C(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


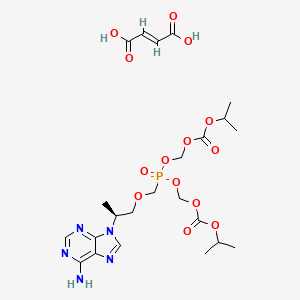
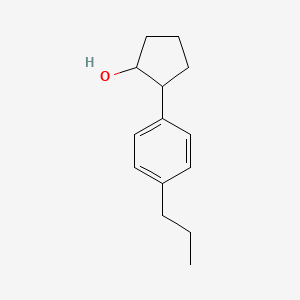
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
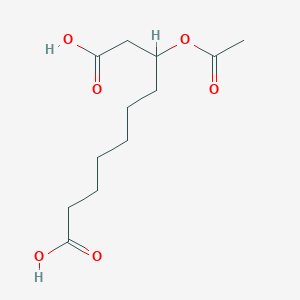

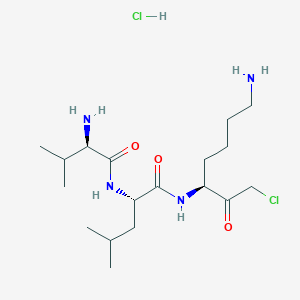

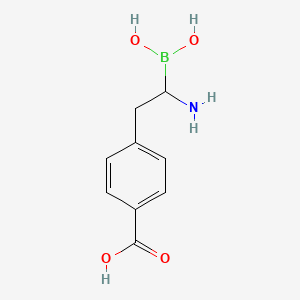
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)

